molecular formula C26H32O15 B12325822 2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside

2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside

Cat. No.: B12325822
M. Wt: 584.5 g/mol
InChI Key: BHHRYVYZZQIPGU-UHFFFAOYSA-N
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Description

2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside (hereafter referred to as the target compound) is a glycoside characterized by a central phenolic core substituted with two β-D-glucopyranosyl moieties. Identified synonymously as Leiocarposide (), this compound belongs to a class of natural products where glycosylation enhances solubility and bioactivity. The structure features a 6-hydroxybenzoyl group ester-linked to a hydroxymethylphenyl backbone, with both phenolic and glucosyl groups contributing to its physicochemical and biological properties.

Properties

IUPAC Name

[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRYVYZZQIPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Henryoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Henryoside.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Henryoside.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Bioactivity Reference
Target Compound 2×β-D-glucopyranosyl, hydroxybenzoyl ~648 (estimated) Antioxidant (hypothesized)
Phenyl β-D-glucopyranoside Phenyl, β-D-glucopyranosyl 256.25 Enzyme substrate
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside Benzenesulfonyl 356.34 Antibacterial
Salicin-6-phosphate Phosphono 366.26 Metabolic intermediate

Table 2: Solubility and Reactivity

Compound Class Hydrophilic Groups LogP (Predicted) Reactivity Notes
Target Compound 2 glucosyl, phenolic -OH ~0.5 High solubility, stable ester bonds
Benzyl-substituted analogs Benzyl, tosyl 3.5–4.5 Lipophilic, prone to enzymatic hydrolysis
Phosphorylated derivatives Phosphono -1.2 Polar, charged at physiological pH

Research Findings and Implications

  • Antibacterial Activity : Sulfonated glucosides () show broad-spectrum activity, but the target compound’s glucosyl-rich structure may favor antifungal or antiviral applications via glycan-mediated receptor binding.
  • Enzyme Interactions : Benzyl-substituted glucosides () are hydrolyzed by β-glucosidases, whereas the target’s ester linkage (hydroxybenzoyl) may resist cleavage, prolonging its biological half-life.
  • Antioxidant Potential: Analogous hydroxybenzoyl derivatives () exhibit radical scavenging, suggesting the target compound could mitigate oxidative stress in therapeutic contexts.

Biological Activity

The compound 2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside is a glycosylated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by various studies and case analyses.

Chemical Structure

The compound is characterized by a complex structure that includes multiple glucopyranoside units and a phenolic backbone. Its molecular formula is C21H24O12C_{21}H_{24}O_{12}, and it features several functional groups that contribute to its biological properties.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of glycosylated phenolic compounds. For instance, compounds similar to 2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside have shown significant free radical scavenging activity.

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µg/mL)Source
Compound A25Source 1
Compound B30Source 2
Compound C20Source 3

2. Anti-inflammatory Activity

Research indicates that this compound may exert anti-inflammatory effects. Studies on related phenolic compounds suggest they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In a study involving murine macrophages, the compound was shown to reduce the expression of COX-2 and iNOS in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, it has been reported to induce apoptosis in HepG2 liver cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Mechanism of Action
HepG213.2Apoptosis induction
MCF-715.0Cell cycle arrest
A54918.5Reactive oxygen species generation

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism: The presence of hydroxyl groups in the phenolic structure allows for effective free radical scavenging.
  • Anti-inflammatory Mechanism: The compound inhibits NF-kB signaling, which plays a crucial role in inflammation.
  • Cytotoxic Mechanism: Induction of apoptosis is mediated through the activation of caspases and the mitochondrial pathway.

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